molecular formula C18H10BrNO2 B14308345 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 111853-59-9

2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14308345
CAS No.: 111853-59-9
M. Wt: 352.2 g/mol
InChI Key: SSIZVSJPFJMQPH-UHFFFAOYSA-N
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Description

2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 8-bromonaphthalene with isoindole derivatives under specific conditions. One common method involves the use of a solvent such as chloroform (CHCl3) and a catalyst like concentrated sulfuric acid (H2SO4) to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete dissolution and interaction of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used for deprotonation and substitution reactions.

    Benzyl Bromide: Utilized in substitution reactions to introduce benzyl groups.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Bromonaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

111853-59-9

Molecular Formula

C18H10BrNO2

Molecular Weight

352.2 g/mol

IUPAC Name

2-(8-bromonaphthalen-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H10BrNO2/c19-14-9-3-5-11-6-4-10-15(16(11)14)20-17(21)12-7-1-2-8-13(12)18(20)22/h1-10H

InChI Key

SSIZVSJPFJMQPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C(=CC=C4)Br

Origin of Product

United States

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